![molecular formula C15H15N3OS2 B5710117 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol
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Overview
Description
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
Mechanism of Action
The exact mechanism of action of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is not fully understood. However, it is believed to work by activating the STING (Stimulator of Interferon Genes) pathway, which leads to the production of cytokines and the activation of immune cells such as T cells and natural killer cells. This immune response can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. It can also increase the expression of genes involved in immune responses. In addition, 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is that it has shown promising results in preclinical studies, indicating its potential as a cancer treatment. However, there are also limitations to its use in lab experiments. 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Future Directions
There are several future directions for research on 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol. One area of interest is in combination therapies, where 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is used in conjunction with other cancer treatments to enhance their effectiveness. Another direction is in the development of new formulations of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol and how it can be optimized for use in cancer treatment.
Synthesis Methods
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the bi-thiazole ring system followed by the introduction of the phenol and amine functional groups. The final product is obtained after purification and isolation.
Scientific Research Applications
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been shown to have anti-cancer properties in preclinical studies. It works by activating the immune system and inducing the production of cytokines, which are important signaling molecules involved in immune responses. 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been investigated in various cancer types, including melanoma, lung cancer, and breast cancer.
properties
IUPAC Name |
4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-3-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-8-6-11(19)4-5-12(8)17-15-18-13(7-20-15)14-9(2)16-10(3)21-14/h4-7,19H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFBJRAVSNRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=C(N=C(S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203388 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamino)-3-methyl-phenol |
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